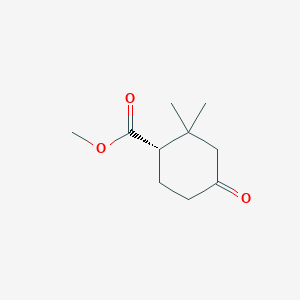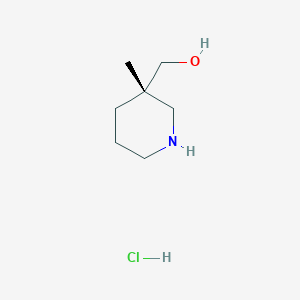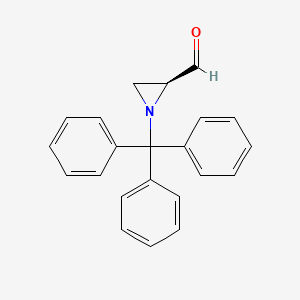
(2S)-1-tritylaziridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-tritylaziridine-2-carbaldehyde: is an organic compound that features an aziridine ring substituted with a trityl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-tritylaziridine-2-carbaldehyde typically involves the reaction of aziridine with trityl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in (2S)-1-tritylaziridine-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
Chemistry: (2S)-1-tritylaziridine-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-tritylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, which are useful in various synthetic applications. The aldehyde group can form Schiff bases with amines, facilitating the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
(2S)-1-benzylaziridine-2-carbaldehyde: Similar structure but with a benzyl group instead of a trityl group.
(2S)-1-phenylaziridine-2-carbaldehyde: Contains a phenyl group instead of a trityl group.
Uniqueness: (2S)-1-tritylaziridine-2-carbaldehyde is unique due to the presence of the bulky trityl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in synthetic chemistry and research applications.
Properties
IUPAC Name |
(2S)-1-tritylaziridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2/t21-,23?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUUDUJOWNVQD-BBQAJUCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
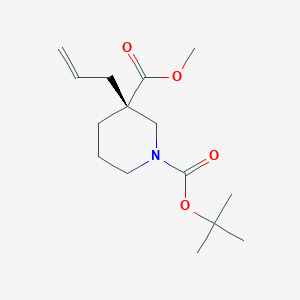
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid](/img/structure/B8215431.png)
![3-bromo-1-[(2S)-oxan-2-yl]indazol-5-amine](/img/structure/B8215433.png)
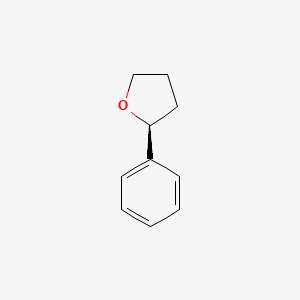
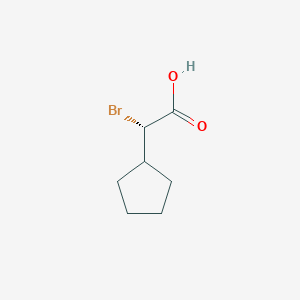

![tert-butyl (5S)-1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylate](/img/structure/B8215459.png)
![(5S)-1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylic acid](/img/structure/B8215460.png)
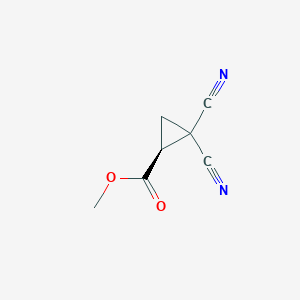
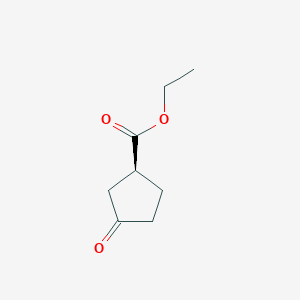
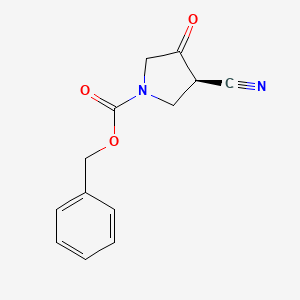
![1-[(1S)-3,3-difluorocyclopentyl]ethanone](/img/structure/B8215479.png)
